Cas no 2137065-34-8 ((3S)-3-(ethoxymethyl)-1,4-diazepan-2-one)

(3S)-3-(Ethoxymethyl)-1,4-diazepan-2-one is a chiral diazepane derivative featuring a seven-membered heterocyclic ring with an ethoxymethyl substituent at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its stereospecific (S)-configuration ensures precise chirality, which is critical for applications in asymmetric synthesis and medicinal chemistry. The ethoxymethyl group enhances solubility and reactivity, facilitating further functionalization. The diazepan-2-one core provides structural versatility, making it useful for constructing complex heterocycles or peptidomimetics. Suitable for controlled reactions, this compound is characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows.
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one structure
2137065-34-8 structure
Product name:(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one
CAS No:2137065-34-8
MF:C8H16N2O2
Molecular Weight:172.224842071533
CID:6136607
PubChem ID:165749329

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one 化学的及び物理的性質

名前と識別子

    • 2137065-34-8
    • (3S)-3-(ethoxymethyl)-1,4-diazepan-2-one
    • EN300-731768
    • インチ: 1S/C8H16N2O2/c1-2-12-6-7-8(11)10-5-3-4-9-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
    • InChIKey: SEIASBJHUBMVLL-ZETCQYMHSA-N
    • SMILES: O(CC)C[C@H]1C(NCCCN1)=O

計算された属性

  • 精确分子量: 172.121177757g/mol
  • 同位素质量: 172.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 150
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.5
  • トポロジー分子極性表面積: 50.4Ų

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-731768-0.1g
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one
2137065-34-8 95.0%
0.1g
$1585.0 2025-03-11
Enamine
EN300-731768-0.5g
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one
2137065-34-8 95.0%
0.5g
$1728.0 2025-03-11
Enamine
EN300-731768-10.0g
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one
2137065-34-8 95.0%
10.0g
$7742.0 2025-03-11
Enamine
EN300-731768-2.5g
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one
2137065-34-8 95.0%
2.5g
$3530.0 2025-03-11
Enamine
EN300-731768-1.0g
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one
2137065-34-8 95.0%
1.0g
$1801.0 2025-03-11
Enamine
EN300-731768-0.05g
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one
2137065-34-8 95.0%
0.05g
$1513.0 2025-03-11
Enamine
EN300-731768-0.25g
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one
2137065-34-8 95.0%
0.25g
$1657.0 2025-03-11
Enamine
EN300-731768-5.0g
(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one
2137065-34-8 95.0%
5.0g
$5221.0 2025-03-11

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one 関連文献

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-oneに関する追加情報

Comprehensive Overview of (3S)-3-(ethoxymethyl)-1,4-diazepan-2-one (CAS No. 2137065-34-8)

(3S)-3-(ethoxymethyl)-1,4-diazepan-2-one, with the CAS number 2137065-34-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. The (3S) stereochemistry indicates its chiral nature, which is crucial for its biological activity and potential applications in drug development. Researchers are particularly interested in its structural framework, as it serves as a versatile intermediate for synthesizing more complex molecules.

The growing demand for chiral building blocks in medicinal chemistry has propelled the exploration of compounds like (3S)-3-(ethoxymethyl)-1,4-diazepan-2-one. Its unique ethoxymethyl side chain enhances solubility and bioavailability, making it a valuable candidate for optimizing drug formulations. Recent studies highlight its potential in targeting central nervous system (CNS) disorders, a hot topic in neuroscience research. With the rise of AI-driven drug discovery, this compound’s molecular properties are being analyzed computationally to predict its interactions with biological targets.

From a synthetic chemistry perspective, the 1,4-diazepan-2-one core offers a platform for diverse functionalization. This flexibility aligns with the current trend of fragment-based drug design, where small molecular fragments are optimized for high-affinity binding. The compound’s CAS no. 2137065-34-8 is frequently searched in academic and industrial databases, reflecting its relevance in peptidomimetics and heterocyclic chemistry. Its stability under physiological conditions further underscores its utility in prodrug development.

Environmental and regulatory considerations also play a role in the compound’s applications. Unlike many high-risk chemicals, (3S)-3-(ethoxymethyl)-1,4-diazepan-2-one is not classified as hazardous, making it suitable for scalable production. This aligns with the pharmaceutical industry’s shift toward green chemistry and sustainable practices. Researchers are investigating its biodegradability and eco-toxicity to ensure compliance with global safety standards.

In summary, (3S)-3-(ethoxymethyl)-1,4-diazepan-2-one (CAS 2137065-34-8) represents a promising scaffold for drug discovery and development. Its structural features, combined with its compatibility with modern computational chemistry tools, position it as a key player in advancing therapeutic innovations. As the scientific community continues to explore its potential, this compound is poised to contribute significantly to breakthroughs in precision medicine and biomolecular engineering.

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